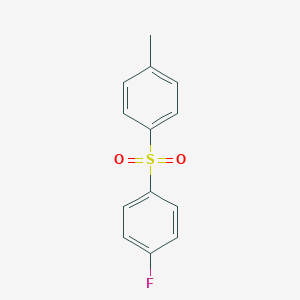![molecular formula C7H12O3 B161808 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) CAS No. 139656-48-7](/img/structure/B161808.png)
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) is not fully understood. However, it has been suggested that the compound may exert its antimicrobial activity by disrupting the cell membrane of microorganisms. The antitumor activity of the compound may be due to its ability to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) can affect various biochemical and physiological processes. The compound has been shown to inhibit the growth of several microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells. Additionally, the compound has been shown to possess anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) in lab experiments include its antimicrobial, antitumor, and anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI). One direction is to investigate the compound's potential use as a flavoring agent. Another direction is to further study its mechanism of action and potential applications in the field of medicine. Additionally, the compound's potential toxicity and safety should be studied further to ensure its safe use in various applications.
Conclusion:
In conclusion, 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) is a chemical compound that has potential applications in various fields. Its antimicrobial, antitumor, and anti-inflammatory properties make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
Several methods have been reported for the synthesis of 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI). One of the most commonly used methods involves the reaction between furfural and methyl vinyl ketone in the presence of a base catalyst. The product obtained from this reaction is then subjected to a series of steps to obtain the final compound.
Aplicaciones Científicas De Investigación
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) has been studied extensively for its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. The compound has also been studied for its potential use as a flavoring agent.
Propiedades
Número CAS |
139656-48-7 |
|---|---|
Nombre del producto |
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(2R,3R,5R)-5-methoxy-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)3-7(9-2)10-5/h4-7H,3H2,1-2H3/t5-,6+,7-/m1/s1 |
Clave InChI |
HWTOMCWXNNJTIY-DSYKOEDSSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C[C@@H](O1)OC)C=O |
SMILES |
CC1C(CC(O1)OC)C=O |
SMILES canónico |
CC1C(CC(O1)OC)C=O |
Sinónimos |
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



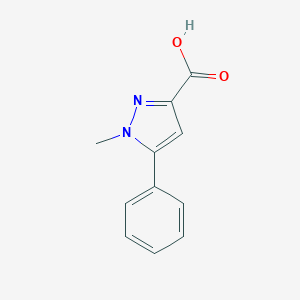
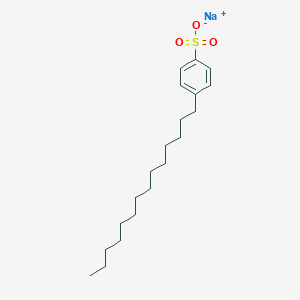
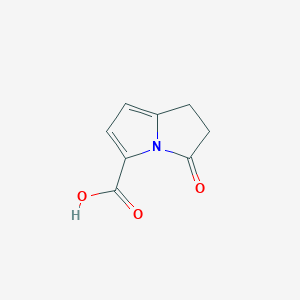
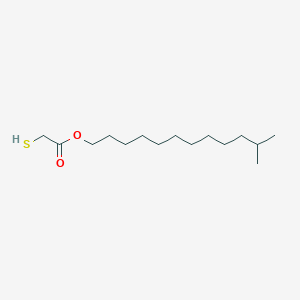
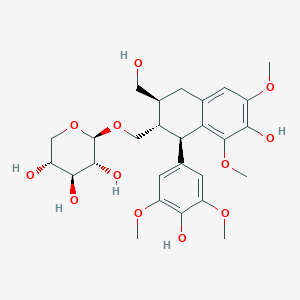
![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)
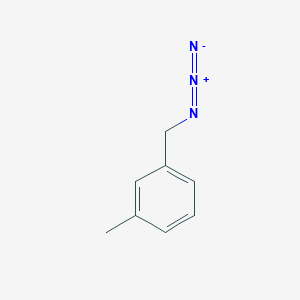
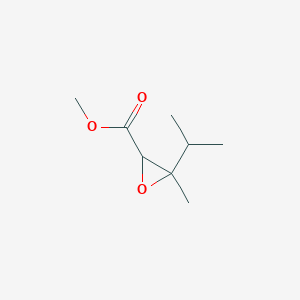
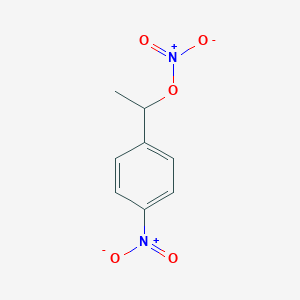
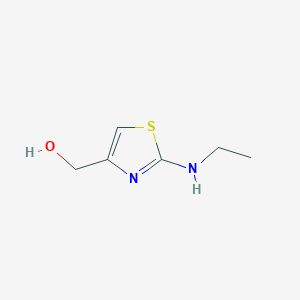
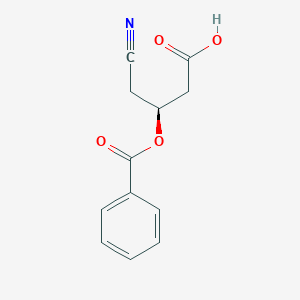
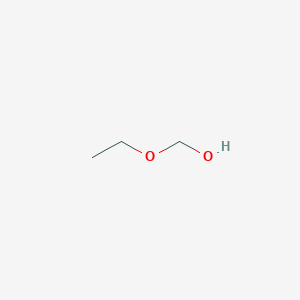
![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)
